molecular formula C20H26N2O3S B2821641 4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1705344-41-7

4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2821641
CAS RN: 1705344-41-7
M. Wt: 374.5
InChI Key: DSTONLSUXGARHH-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs . The molecule also contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . Pyrrolidine rings are found in many biologically active compounds and are often used by medicinal chemists to create new drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide group and the pyrrolidine ring. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzenesulfonamide group could potentially make the compound more soluble in water .

Scientific Research Applications

Prevention of Cerebral Vasospasm

One application involves the use of endothelin receptor antagonists in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Research has shown that oral administration of these antagonists, such as bosentan, can significantly reduce the magnitude of cerebral artery constriction, suggesting their potential in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Photodynamic Therapy

Derivatives of benzenesulfonamide have been studied for their use in photodynamic therapy, particularly for the treatment of cancer. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer in cancer treatment (Pişkin et al., 2020).

Endothelin Receptor Antagonism

The modification of benzenesulfonamide compounds to target endothelin receptors has been explored for its therapeutic effects. Studies on biphenylsulfonamide endothelin antagonists have led to the development of compounds with improved endothelin-A receptor binding affinity and functional activity, showing promise for the inhibition of endothelin-1-induced pressor responses in vivo (Murugesan et al., 1998).

Cognitive Enhancement

Sulfonamide derivatives have also been investigated for their cognitive-enhancing properties. For instance, SB-399885, a 5-HT6 receptor antagonist with a benzenesulfonamide moiety, showed significant improvements in cognitive functions in aged rats, suggesting its potential in treating disorders characterized by cognitive deficits (Hirst et al., 2006).

Molecular Structure and Assembly

Research on arylsulfonamide para-alkoxychalcone hybrids revealed the impact of adding a methylene group on the compounds' conformation and assembly, providing insights into how molecular modifications can affect the properties and potential applications of benzenesulfonamide derivatives (De Castro et al., 2013).

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses in medicine, particularly if it shows promising biological activity. Further studies could also explore the synthesis of this compound and similar compounds, with the aim of improving their efficiency and selectivity .

properties

IUPAC Name

4-ethoxy-3-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-25-20-12-11-19(14-16(20)2)26(23,24)21-15-18-10-7-13-22(18)17-8-5-4-6-9-17/h4-6,8-9,11-12,14,18,21H,3,7,10,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTONLSUXGARHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

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